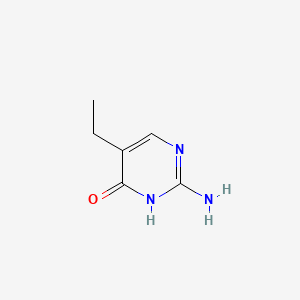
4(1H)-Pyrimidinone, 2-amino-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4(1H)-Pyrimidinone, 2-amino-5-ethyl- is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pyrimidinone, 2-amino-5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyrimidinone, 2-amino-5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4(1H)-Pyrimidinone, 2-amino-5-ethyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4(1H)-Pyrimidinone, 2-amino-5-ethyl- features a pyrimidine ring substituted with an amino group and an ethyl group. This configuration is significant for its biological interactions and activity.
Biological Activity Overview
The biological activities of 4(1H)-Pyrimidinone derivatives have been extensively studied, revealing various pharmacological effects. Key areas of interest include:
- Antitumor Activity
- Enzyme Inhibition
- Neuroprotective Effects
Antitumor Activity
Research indicates that derivatives of 4(1H)-Pyrimidinone exhibit significant antitumor activity. A study evaluated several derivatives against human cancer cell lines, reporting IC50 values ranging from 23.2 to 49.9 μM for the most active compounds. Notably, one derivative induced apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase and S phase, demonstrating its potential as a chemotherapeutic agent .
Table 1: Antitumor Activity of 4(1H)-Pyrimidinone Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 23.2 | Induces apoptosis |
| Compound B | 49.9 | Cell cycle arrest |
| Compound C | 52.9 | Moderate activity |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit various enzymes, including urease and certain kinases involved in cancer progression. For instance, one study reported IC50 values for urease inhibition at approximately 39.46 mM, indicating moderate inhibitory activity .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (mM) | Activity Level |
|---|---|---|
| Urease | 39.46 | Moderate |
| Kinase X | <0.3 | High |
Neuroprotective Effects
Emerging research suggests that pyrimidinone derivatives may possess neuroprotective properties. A recent study indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of 4(1H)-Pyrimidinone in various biological contexts:
- Breast Cancer Treatment : A derivative was tested in vivo on MCF-7 tumor-bearing mice, showing significant tumor reduction and improved hematological parameters compared to control groups .
- Neuroprotection : In models of neurodegeneration, compounds derived from pyrimidinone were shown to reduce neuronal death by inhibiting apoptotic pathways and enhancing antioxidant defenses .
Eigenschaften
IUPAC Name |
2-amino-5-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFUGSWZRCRIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(NC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182474 |
Source


|
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28224-63-7 |
Source


|
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














